6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound features a triazine ring structure, which is a six-membered aromatic heterocycle containing three nitrogen atoms. The presence of the benzylpiperidine moiety and the 4-methylphenyl group contributes to its potential biological activities and applications in various scientific fields, particularly in medicinal chemistry and pharmacology.
The compound can be synthesized through various chemical methods, typically involving multi-step processes that incorporate different functional groups into the triazine framework. This compound has garnered attention for its possible therapeutic effects and is often studied in the context of drug development.
6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is classified as a triazine derivative and can be categorized under small organic molecules with potential applications in pharmaceuticals due to its structural characteristics.
The synthesis of 6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves several key steps:
The synthesis process requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purities. Analytical techniques such as high-performance liquid chromatography and mass spectrometry are often employed to monitor progress and confirm product identity.
The molecular formula for 6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is with a molecular weight of approximately . The structural representation includes:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N7 |
| Molecular Weight | 409.9 g/mol |
| IUPAC Name | 6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
| InChI | InChI=1S/C21H24N7/c22-17... |
| InChI Key | PGJAIXNBCZNPED-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)CC3=NC(=NC(=N3)NC4=CC=CC=C4Cl)N |
The compound can participate in various chemical reactions typical for amines and heterocycles:
The reactivity of this compound is influenced by its functional groups, allowing it to engage in multiple pathways for further derivatization or modification aimed at enhancing biological activity or specificity.
The mechanism of action for 6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors.
These interactions may modulate various biological pathways, potentially affecting processes such as cell signaling or metabolic regulation. The presence of both the triazine and piperidine moieties suggests a capacity for binding to diverse biological targets.
The physical properties include:
Key chemical properties include:
6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has potential applications in:
This compound exemplifies the ongoing research into triazines as versatile scaffolds in drug discovery and development.
CAS No.: 3616-06-6
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.: 73545-11-6
CAS No.: 2034366-97-5